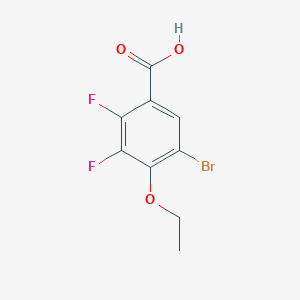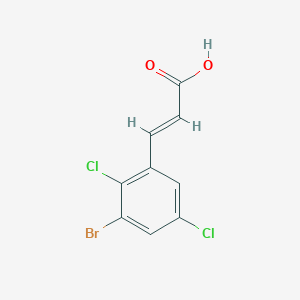
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a chemical compound with the molecular formula C8H6BrF2IO. It has a molecular weight of 362.94 . The IUPAC name for this compound is 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is 1S/C8H6BrF2IO/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene can be used to prepare fluorinated compounds such as 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene . These fluorinated compounds have various applications in the pharmaceutical and agrochemical industries due to their unique properties.
Preparation of Oxygen-tethered 1,6-enynes
This compound is involved in the preparation of oxygen-tethered 1,6-enynes . These oxygen-tethered 1,6-enynes are important intermediates in organic synthesis and are used in the preparation of various complex molecules.
Nucleophilic Substitution Reactions
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene can undergo nucleophilic substitution reactions . Depending on the conditions and the nature of the nucleophile, these reactions can proceed via either an SN1 or SN2 pathway .
Free Radical Reactions
This compound can also participate in free radical reactions . For example, it can undergo free radical bromination at the benzylic position .
Cross-coupling Reactions
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene can be used in Pd-catalyzed cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds and natural products.
Synthesis of Diarylamines
This compound can be used in the synthesis of diarylamines . Diarylamines are important building blocks in the synthesis of various pharmaceuticals and biologically active compounds.
Safety and Hazards
This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Mode of Action
As a halogenated aromatic compound, it may participate in various types of chemical reactions. For example, bromine and iodine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene . For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. The compound is typically stored at temperatures between 2-8°C .
Eigenschaften
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2IO/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQZHURZFHCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1Br)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)




![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)


![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)

